[4-(Propan-2-yloxy)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-[4-(PROPAN-2-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzoate and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(PROPAN-2-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multiple steps:
Formation of the benzoate intermediate: This can be achieved by reacting 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate.
Piperazine ring formation: The benzoate intermediate is then reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.
Introduction of the pyridine moiety: The final step involves the reaction of the piperazine derivative with 2-bromoethylpyridine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
1-[4-(PROPAN-2-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoate or pyridine moieties.
Reduction: Reduced forms of the benzoate or pyridine moieties.
Substitution: Substituted derivatives at the pyridine moiety.
Scientific Research Applications
1-[4-(PROPAN-2-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Material Science: The compound can be used in the synthesis of novel polymers or as a ligand in coordination chemistry.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[4-(PROPAN-2-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with G-protein coupled receptors or ion channels in the nervous system.
Pathways Involved: It may modulate neurotransmitter release or uptake, thereby affecting neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(PROPAN-2-YLOXY)BENZOYL]-4-[2-(PYRIDIN-3-YL)ETHYL]PIPERAZINE
- 1-[4-(PROPAN-2-YLOXY)BENZOYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE
Uniqueness
1-[4-(PROPAN-2-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to the specific positioning of the pyridine moiety, which can significantly influence its binding affinity and selectivity towards biological targets compared to its isomers.
Properties
Molecular Formula |
C21H27N3O2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27N3O2/c1-17(2)26-20-8-6-18(7-9-20)21(25)24-15-13-23(14-16-24)12-10-19-5-3-4-11-22-19/h3-9,11,17H,10,12-16H2,1-2H3 |
InChI Key |
WDROXXAWTXPHIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
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